molecular formula C27H25N3O4 B251990 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

Cat. No. B251990
M. Wt: 455.5 g/mol
InChI Key: LGYJVSIRHBVHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This leads to a decrease in synaptic transmission and a reduction in the excitability of the neuronal network.
Biochemical and physiological effects:
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to reduce the severity and frequency of seizures, suggesting that it may have potential therapeutic applications in the treatment of epilepsy. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential applications in the treatment of this disorder. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has also been shown to have neuroprotective effects in animal models of cerebral ischemia, suggesting that it may have potential applications in the treatment of stroke.

Advantages and Limitations for Lab Experiments

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide is also relatively easy to synthesize and can be obtained in its pure form through recrystallization. However, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide also has some limitations for laboratory experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Another potential direction is to investigate the role of glutamate receptors in the pathogenesis of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, as well as its off-target effects on other ion channels. Overall, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has the potential to be a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes, and further research is needed to fully understand its potential applications.

Synthesis Methods

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-phenylquinoline-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified through recrystallization to obtain N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide in its pure form.

Scientific Research Applications

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate receptors are involved in synaptic plasticity, learning, memory, and the pathogenesis of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in these processes.

properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O4/c1-33-24-13-12-19(16-25(24)34-2)26(31)28-14-15-29-27(32)21-17-23(18-8-4-3-5-9-18)30-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

LGYJVSIRHBVHRR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.